5-Iodo-2-methyl-N-phenylbenzamide
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Overview
Description
5-Iodo-2-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H12INO. It is a derivative of benzamide, where the benzene ring is substituted with an iodine atom at the 5th position, a methyl group at the 2nd position, and an N-phenyl group.
Preparation Methods
The synthesis of 5-Iodo-2-methyl-N-phenylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and aniline.
Formation of Benzamide: The 2-methylbenzoic acid is first converted to 2-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with aniline in the presence of a base such as triethylamine to form 2-methyl-N-phenylbenzamide.
Chemical Reactions Analysis
5-Iodo-2-methyl-N-phenylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones. Reduction reactions can convert the amide group to an amine.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Scientific Research Applications
5-Iodo-2-methyl-N-phenylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and proteins involved in cancer cell proliferation.
Material Science: The compound is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of iodine-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methyl-N-phenylbenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and cancer progression.
Protein Binding: It binds to proteins involved in DNA replication and repair, thereby disrupting these processes in cancer cells.
Comparison with Similar Compounds
5-Iodo-2-methyl-N-phenylbenzamide can be compared with other similar compounds:
2-Iodo-N-phenylbenzamide: This compound lacks the methyl group at the 2nd position, which may affect its reactivity and binding properties.
5-Iodo-2-methylbenzamide: This compound lacks the N-phenyl group, which may influence its solubility and biological activity.
N-Phenylbenzamide: This compound lacks both the iodine and methyl substituents, making it less reactive in certain chemical reactions.
Properties
Molecular Formula |
C14H12INO |
---|---|
Molecular Weight |
337.15 g/mol |
IUPAC Name |
5-iodo-2-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12INO/c1-10-7-8-11(15)9-13(10)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) |
InChI Key |
SLDKRHZCUXBDEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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